

# Physical and chemical properties of 4-(Bromomethyl)benzamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Bromomethyl)benzamide

Cat. No.: B1269819

[Get Quote](#)

An In-Depth Technical Guide to **4-(Bromomethyl)benzamide** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-(Bromomethyl)benzamide**, a versatile intermediate compound with significant applications in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Core Chemical and Physical Properties

**4-(Bromomethyl)benzamide** is a substituted aromatic compound featuring a benzamide core with a reactive bromomethyl group at the para position.<sup>[1]</sup> This benzylic bromide functionality makes it a valuable electrophilic building block in synthetic chemistry.<sup>[1]</sup>

## Structural and General Information

Property	Value	Reference(s)
CAS Number	58914-40-2	[2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	[1][2]
Molecular Weight	214.06 g/mol	[1][2]
IUPAC Name	4-(bromomethyl)benzamide	[2]
Appearance	Yellow to off-white to white solid	[3]
Canonical SMILES	<chem>C1=CC(=CC=C1CBr)C(=O)N</chem>	[2]
InChI Key	KXODOFITUJNMKA-UHFFFAOYSA-N	[2]

## Physical Properties

The following table summarizes the key physical properties of **4-(Bromomethyl)benzamide**. Note that some values are predicted based on computational models.

Property	Value	Reference(s)
Melting Point	190 to 194 °C	[3]
Boiling Point	338.4 °C at 760 mmHg (Predicted)	[3]
Density	1.555 g/cm <sup>3</sup> (Predicted)	[3]
Refractive Index	1.611 (Predicted)	[3]
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol and acetone. [4]	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-(Bromomethyl)benzamide**.

## Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides characteristic fragmentation patterns.

m/z Value	Description	Reference(s)
134	Top Peak	[2]
106	2nd Highest Peak	[2]
89	3rd Highest Peak	[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for **4-(Bromomethyl)benzamide** is not readily available, the expected proton ( $^1\text{H}$ ) and carbon- $^{13}$  ( $^{13}\text{C}$ ) NMR chemical shifts can be predicted based on its structure and data from analogous compounds.

- $^1\text{H}$  NMR:
  - A characteristic singlet for the benzylic protons ( $-\text{CH}_2\text{Br}$ ) is expected around  $\delta$  4.5 ppm.[5]
  - Aromatic protons will appear as a set of doublets in the  $\delta$  7.4-7.9 ppm region.
  - The amide protons ( $-\text{NH}_2$ ) will present as a broad singlet, with its chemical shift being solvent-dependent.
- $^{13}\text{C}$  NMR:
  - The benzylic carbon ( $-\text{CH}_2\text{Br}$ ) is anticipated to have a signal around  $\delta$  32-34 ppm.
  - Aromatic carbons will resonate in the  $\delta$  127-142 ppm range.
  - The carbonyl carbon ( $-\text{C}=\text{O}$ ) signal is expected to be the most downfield, typically above  $\delta$  168 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
3400-3100	N-H stretching (amide)
~1660	C=O stretching (amide I band)
~1610	N-H bending (amide II band)
~1400	C-N stretching
~1200	C-Br stretching
3100-3000	Aromatic C-H stretching
1600, 1475	Aromatic C=C ring stretching

## Experimental Protocols

The following sections detail methodologies for the synthesis and purification of **4-(Bromomethyl)benzamide**.

### Synthesis via Radical Bromination

This protocol describes the synthesis of **4-(Bromomethyl)benzamide** from 4-methylbenzamide using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This method is adapted from a similar synthesis of 4-(bromomethyl)benzonitrile.<sup>[5]</sup>

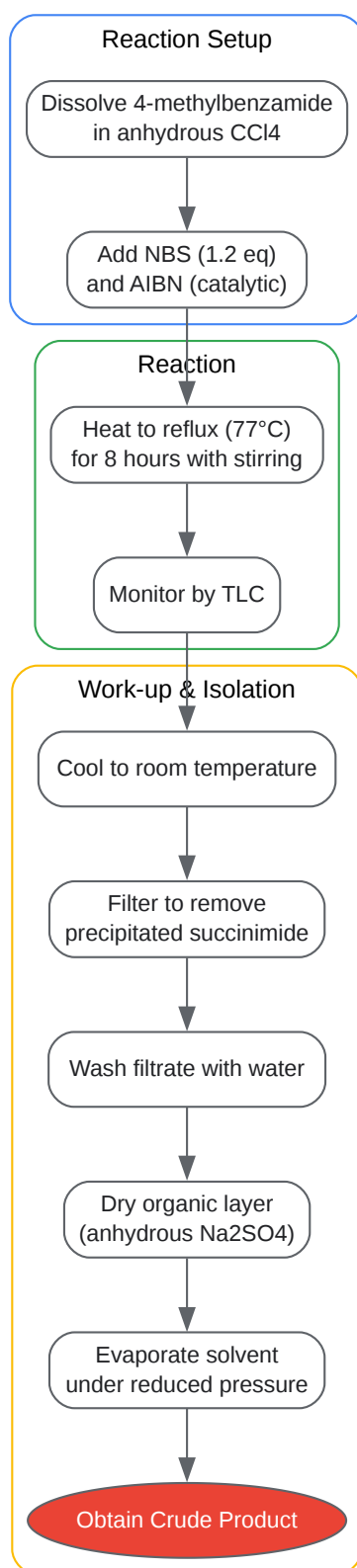
Materials:

- 4-Methylbenzamide
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)

- Carbon tetrachloride ( $\text{CCl}_4$ ), anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 4-methylbenzamide (1 equivalent) in anhydrous carbon tetrachloride.
- Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN to the solution.
- Attach a reflux condenser and heat the reaction mixture to reflux (approx.  $77^\circ\text{C}$ ) with vigorous stirring for 8 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
- Filter the mixture to remove the precipitated succinimide.
- Wash the filtrate with water to remove any remaining succinimide.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-(Bromomethyl)benzamide**.



[Click to download full resolution via product page](#)

Synthesis Workflow for **4-(Bromomethyl)benzamide**.

## Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.<sup>[6][7]</sup> The choice of solvent is critical; a solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. An ethanol/water mixture is often effective for compounds of this type.<sup>[8]</sup>

Materials:

- Crude **4-(Bromomethyl)benzamide**
- Ethanol
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Filter paper

Procedure:

- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.
- Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes persistently cloudy (the saturation point).
- Allow the flask to cool slowly to room temperature. Crystals should begin to form.
- To maximize yield, place the flask in an ice-water bath for 15-30 minutes to complete the crystallization process.

- Collect the purified crystals by vacuum filtration using a Büchner funnel.[\[7\]](#)
- Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
- Dry the crystals under vacuum or in a desiccator to obtain pure **4-(Bromomethyl)benzamide**.

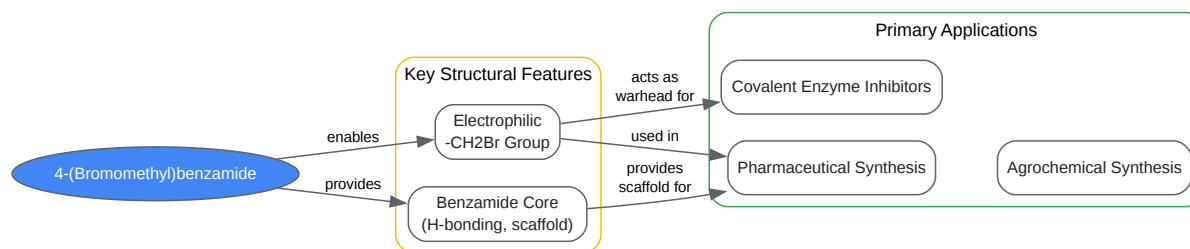
## Chemical Reactivity and Applications in Drug Development

The reactivity of **4-(Bromomethyl)benzamide** is dominated by the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic substitution ( $S_N2$ ) reactions. This property is extensively utilized in the synthesis of more complex molecules.[\[1\]](#)

### Key Applications:

- **Pharmaceutical Intermediate:** It serves as a crucial building block for synthesizing a variety of pharmacologically active compounds.[\[1\]](#) The bromomethyl group allows for the attachment of this moiety to other molecules containing nucleophilic groups (e.g., amines, thiols, alcohols).
- **Enzyme Inhibition:** The compound and its derivatives are investigated as enzyme inhibitors. The bromomethyl group can act as an electrophilic warhead, forming a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme, leading to irreversible inhibition.[\[1\]](#)[\[9\]](#)
- **Agrochemicals:** It is also used in the synthesis of various agricultural chemicals.[\[1\]](#)





[Click to download full resolution via product page](#)

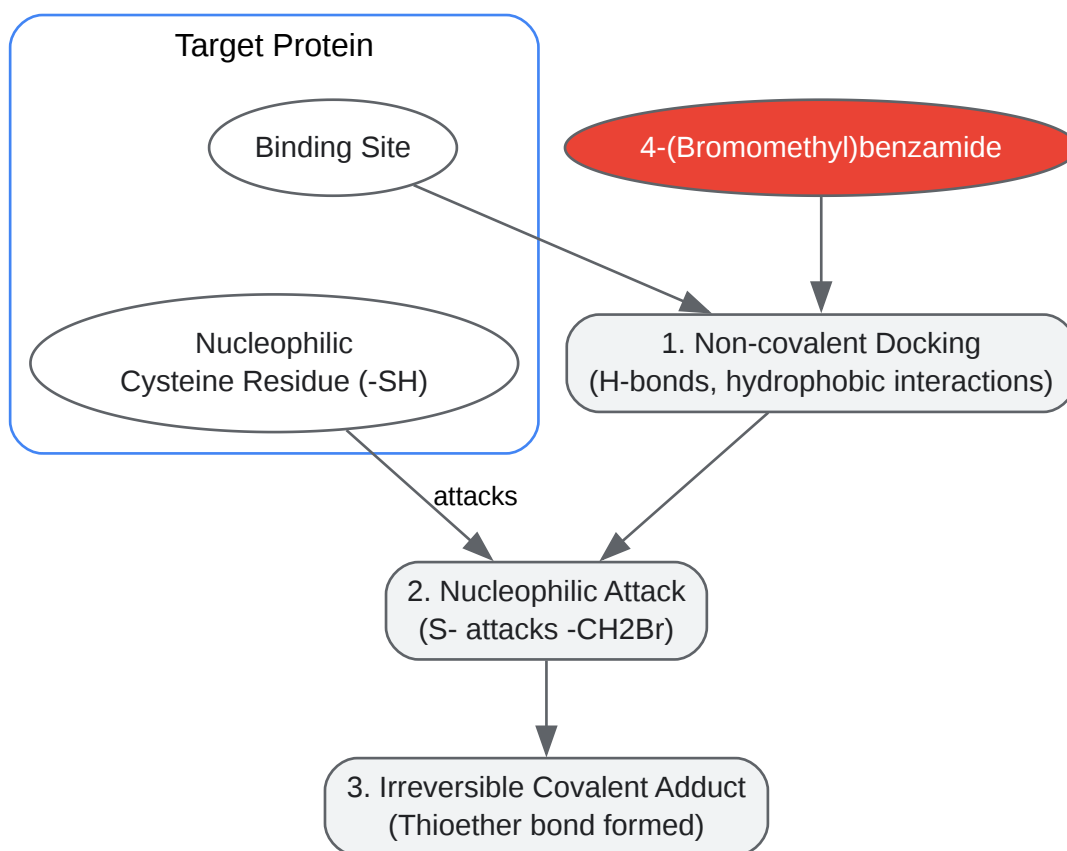
Relationship between structure and applications.

## Mechanism of Action in Biological Systems: Covalent Inhibition

In drug development, **4-(Bromomethyl)benzamide** can be considered a reactive fragment for targeting specific proteins. Its potential mechanism of action involves the covalent modification of nucleophilic residues, most notably cysteine, within a protein's binding site.[9] This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

The process can be described as follows:

- **Non-covalent Binding:** The benzamide portion of the molecule first docks into the protein's binding pocket through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).
- **Covalent Bond Formation:** This initial binding event positions the reactive bromomethyl group in close proximity to a nucleophilic cysteine residue. The sulfur atom of the cysteine side chain then attacks the electrophilic benzylic carbon in an S<sub>N</sub>2 reaction, displacing the bromide ion.
- **Irreversible Inhibition:** The formation of a stable thioether bond results in the irreversible inactivation of the protein.



[Click to download full resolution via product page](#)

Mechanism of Covalent Enzyme Inhibition.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 2. 4-(Bromomethyl)benzamide | C<sub>8</sub>H<sub>8</sub>BrNO | CID 584216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [files.blogs.baruch.cuny.edu](https://files.blogs.baruch.cuny.edu) [[files.blogs.baruch.cuny.edu](https://files.blogs.baruch.cuny.edu)]
- 8. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 9. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(Bromomethyl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269819#physical-and-chemical-properties-of-4-bromomethyl-benzamide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)